molecular formula C24H16O4 B11605992 5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11605992
M. Wt: 368.4 g/mol
InChI Key: FZADKZLSXFJASY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furan-chromenone core. Its molecular formula is C24H16O4 (MW: 382.4 g/mol), with a methoxyphenyl group at position 5 and a phenyl group at position 3 . This compound belongs to the psoralen class, which is known for modulating melanogenesis and phototherapy applications .

Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H16O4/c1-26-17-9-7-16(8-10-17)18-12-24(25)28-23-13-22-20(11-19(18)23)21(14-27-22)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

FZADKZLSXFJASY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the MacLeod method. This method starts with 7-hydroxy-4-(4-methoxyphenyl)coumarins, which undergoes a series of reactions to form the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the furochromone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furocoumarin derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Furocoumarin Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities Toxicity Profile References
5-(4-Methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one 5-(4-methoxyphenyl), 3-phenyl 382.4 Limited direct data; inferred melanogenic potential based on structural similarity Not reported
5D3PC (5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one) 5-(diethylaminomethyl), 3-phenyl 379.4 - Melanin synthesis : 2–3-fold increase in B16 cells and human melanocytes at 50 µM.
- Mechanism : Activates cAMP/PKA and MAPK pathways (p38, JNK).
- In vivo efficacy : Reverses depigmentation in vitiligo mice.
No acute/subacute toxicity in ICR mice
8-Methoxypsoralen (8-MOP) 8-methoxy 216.2 - Phototherapy (PUVA) for vitiligo.
- Side effects : Hepatotoxicity, skin cancer, reproductive risks in rodents.
High risk of adverse effects
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-butyl, 5-methyl, 3-phenyl 332.4 No activity data reported; structural modifications may influence solubility/bioavailability. Not reported
5-Geranyloxypsoralen 5-geranyloxy 406.5 Enhanced lipophilicity; potential for improved dermal absorption. Limited toxicity data

Key Findings:

8-MOP, while effective, activates genotoxic pathways linked to carcinogenicity and liver damage .

Structural-Activity Relationships (SAR): 5-Position substituents: Diethylaminomethyl (5D3PC) and methoxyphenyl groups enhance melanogenesis compared to unsubstituted analogs. 3-Phenyl group: Common in active derivatives, likely stabilizing interactions with melanogenic enzymes .

Toxicity Profiles :

  • 5D3PC and 5-(4-methoxyphenyl)-3-phenyl derivatives show improved safety over 8-MOP, which is restricted by severe side effects .

Q & A

Q. In Vivo :

  • Zebrafish Model : Expose embryos to 10–50 µM compound and quantify melanin pigmentation via microscopy. Compare to 8-methoxypsoralen (8-MOP) as a positive control .

Key Controls : Include DMSO vehicle controls and validate cytotoxicity via CCK-8 assay to rule out false-positive melanin upregulation .

Advanced: How to resolve contradictions between cytotoxicity and melanogenic activity?

Answer:
Contradictions often arise from concentration-dependent effects (e.g., melanin upregulation at 10 µM vs. cytotoxicity at 100 µM):

  • Dose-Response Curves : Test a wide concentration range (0.1–200 µM) to identify the therapeutic window .
  • Time-Course Experiments : Assess melanin synthesis at 24, 48, and 72 hours to differentiate acute toxicity from long-term efficacy.
  • Pathway-Specific Inhibitors : Co-treat with SB203580 (MAPK inhibitor) or H89 (PKA inhibitor) to confirm melanogenesis is cAMP/PKA- or MAPK-dependent .

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholinomethyl at C5) to enhance solubility without compromising activity .
  • Formulation : Use nanoparticle encapsulation (PLGA polymers) or cyclodextrin complexes to improve absorption.
  • Pharmacokinetics : Perform LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Advanced: How to investigate its interaction with biological targets like GSK-3β?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to GSK-3β (PDB ID: 1I09). Prioritize residues in the ATP-binding pocket .
  • Kinase Assays : Test inhibition of recombinant GSK-3β using a luminescent ADP-Glo™ assay .
  • Cellular Validation : Knock down GSK-3β via siRNA and assess if melanogenic effects are attenuated .

Basic: What are its key physicochemical properties relevant to drug discovery?

Answer:

  • LogP : ~3.2 (predicted via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<10 µM); requires DMSO for in vitro studies.
  • Stability : Stable in PBS (pH 7.4) for 24 hours at 37°C; degrade in acidic conditions (pH <5) .

Advanced: How to address discrepancies in reported biological activities across studies?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., B16 vs. human melanocytes) and normalize melanin content to protein concentration.
  • Batch Variability : Characterize compound purity (>95% via HPLC) and confirm identity with NMR for each study .
  • Meta-Analysis : Compare data across studies using parameters like EC₅₀ and Hill coefficients to identify outliers .

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